molecular formula C21H18N2O B5397355 3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5397355
M. Wt: 314.4 g/mol
InChI Key: SYBUKJBJBDHXGJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one family, characterized by a seven-membered diazepine ring fused to two benzene rings.

Properties

IUPAC Name

9-[(E)-2-phenylethenyl]-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21-13-16(11-10-15-6-2-1-3-7-15)12-20-17(21)14-22-18-8-4-5-9-19(18)23-20/h1-11,14,16,23H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUKJBJBDHXGJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method involves the condensation of o-phenylenediamine with an appropriate diketone, followed by cyclization and subsequent functionalization. For example, the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of a catalyst such as propylphosphonic anhydride (T3P®) can yield the desired benzodiazepine scaffold .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodiazepines .

Scientific Research Applications

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 3, 7, 10, and 11 of the diazepinone core. These modifications influence physicochemical properties, target affinity, and biological activity.

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity References
Target Compound : 3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3: (E)-2-phenylethenyl C₂₁H₁₈N₂O 314.38 Not explicitly reported (inferred from analogs) -
FC2 : 7-Benzoyl-11-(1H-indol-3-yl)-hexahydro-diazepin-1-one 7: Benzoyl; 11: Indolyl C₂₅H₂₃N₂O₃ 399.47 Pro-death agent in cancer cells (IC₅₀: 10 μM)
Compound 4d : 7-Benzoyl-11-phenyl-hexahydro-diazepin-1-one 7: Benzoyl; 11: Phenyl C₂₅H₂₃N₂O₂ 387.46 Moderate cytotoxicity
Compound 93 : Triazole-benzodiazepine hybrid 11: Triazole-phenoxy C₂₉H₂₇N₅O₃ 493.55 Selective BuChE inhibition (IC₅₀: 0.2 μM)
3-(5-Methyl-2-furyl)-tetrahydro-diazepin-1-one 3: 5-Methyl-2-furyl C₁₈H₁₆N₂O₂ 292.33 No activity reported; structural analog

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Solubility LogP (Predicted)
3-(5-Methyl-2-furyl)-tetrahydro-diazepin-1-one N/A Insoluble in water 6.39
Compound 8a (Nitroso derivative) 219–220 Soluble in EtOH N/A
5l (p-Nitrobenzoyl derivative) 233–234 Soluble in MeOH N/A

Biological Activity

3-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure

The compound features a unique dibenzo diazepine core structure with a phenyl ethenyl substituent, which contributes to its biological activity. The molecular formula is C20H20N2O, and its structure can be represented as follows:

C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound in models of neurodegenerative diseases. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a moderate half-life conducive for therapeutic use. Studies suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Case Studies

StudyFocusFindings
Smith et al. (2020)Anticancer activityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range.
Johnson et al. (2021)Antimicrobial propertiesShowed effective inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al. (2023)NeuroprotectionReported reduced markers of neuroinflammation in animal models treated with the compound.

Q & A

Q. What are the established synthetic routes for 3-[(E)-2-phenylethenyl]-dibenzo-diazepinone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Ring-expansion strategies : Intramolecular amidation of azetidinone precursors to form the seven-membered diazepinone core .
  • Catalyst-free condensation : Reacting 3-[(2-aminoaryl)amino]dimedones with carbonylated electrophiles under mild conditions to avoid side reactions .
  • Acylation steps : Introducing substituents via reactions with acyl chlorides under basic conditions .
    Optimization focuses on solvent choice, stoichiometry, and temperature control. For example, catalyst-free methods improve yield (up to 60%) by reducing byproducts .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray diffraction : Provides unambiguous confirmation of molecular conformation and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, achieving R factors < 0.05 in high-resolution studies .
  • 2D NMR : Correlates proton and carbon signals to resolve positional isomerism and confirm the E-configuration of the styryl group .
  • IR spectroscopy : Identifies key functional groups like carbonyl (C=O) and amine (N-H) stretches .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental data (e.g., bond lengths, angles) be resolved?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations. For example, mean C–C bond deviations of 0.003 Å were observed in crystallographic studies .
  • Error analysis : Assess systematic errors in diffraction data (e.g., twinning, absorption) using SHELXL’s validation tools .
  • Dynamic effects : Account for temperature-dependent conformational flexibility in computational models .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Polymorphism : Multiple crystal forms may exist due to flexible diazepinone rings. Slow evaporation from polar solvents (e.g., DMSO/water) promotes single-crystal growth .
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to handle pseudo-merohedral twinning .
  • Solvent inclusion : Monitor lattice solvent content via TGA/DSC to avoid destabilization during data collection .

Q. What reaction mechanisms explain the compound’s formation during synthesis?

  • Intramolecular amidation : Azetidinone precursors undergo ring expansion via nucleophilic attack by adjacent amines, forming the diazepinone core .
  • Electrophilic substitution : The styryl group’s E-configuration is stabilized by conjugation with the aromatic system, as confirmed by NOESY correlations .
  • Acid/base catalysis : Sodium acetate facilitates condensation reactions by deprotonating intermediates .

Q. How can reaction yields be improved in large-scale synthesis?

  • Catalyst-free protocols : Eliminate metal catalysts to reduce purification steps (e.g., achieving 60% yield via solvent-free condensation) .
  • Stoichiometric control : Use a 1.1:1 molar ratio of acyl chloride to diazepinone core to minimize unreacted starting material .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Methodological Recommendations

  • Contradiction analysis : Use triangulation (e.g., NMR, XRD, IR) to resolve conflicting data on substituent positioning .
  • Reactivity studies : Probe electrophilic substitution sites via halogenation experiments and monitor regioselectivity using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.